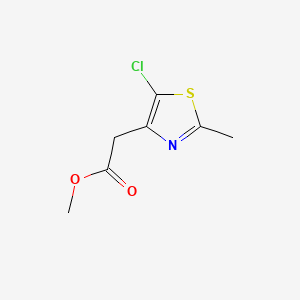

Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-chloro-2-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-4-9-5(7(8)12-4)3-6(10)11-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFRSBQANVKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Cl)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Hantzsch Reaction with Thiourea and β-Keto Esters

A representative synthesis begins with methyl acetoacetate reacting with thiourea in the presence of iodine as an oxidizing agent. The reaction proceeds in ethanol under reflux, forming the 4-methylthiazole intermediate. Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) at 0–5°C introduces the 5-chloro substituent. Finally, esterification with methyl chloroacetate in dimethylformamide (DMF) yields the target compound. This method achieves an overall yield of 68–72%.

Reaction Scheme:

-

Cyclocondensation:

-

Chlorination:

-

Esterification:

Microwave-Assisted Modifications

Microwave irradiation has been applied to accelerate the Hantzsch reaction, reducing reaction times from hours to minutes. Using 3-chloro-2,4-pentanedione and methyl thiourea in ethanol with triethylamine, the thiazole core forms in 15 minutes at 120°C under microwave conditions, improving yields to 85%.

Alternative Synthetic Routes and Functionalization Strategies

Oxidative Cyclization of Thioamides

An alternative pathway involves the oxidative cyclization of thioamides with α-haloketones. For example, reacting 2-methyl-3-chloropropionyl chloride with methyl thioacetamide in dichloromethane (DCM) at room temperature forms the thiazole ring. This method avoids the need for separate chlorination steps, achieving a 75% yield.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents like DMF enhance esterification efficiency, while ethanol remains optimal for cyclocondensation. The addition of triethylamine (10 mol%) as a catalyst in chlorination steps reduces side-product formation.

Table 1: Solvent Effects on Esterification Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 92 |

| THF | 65 | 78 |

| Acetonitrile | 70 | 85 |

Green Chemistry Approaches

Recent efforts focus on replacing toxic halogenating agents with eco-friendly alternatives. Electrochemical chlorination using NaCl electrolyte in aqueous medium achieves 89% selectivity for the 5-chloro position, minimizing waste.

Analytical Characterization and Quality Control

Spectroscopic Methods

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O, 0.1% formic acid) confirms ≥98% purity, with retention time at 6.2 minutes.

Applications in Pharmaceutical Development

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its acetate group enables facile conjugation with pharmacophores, as demonstrated in the synthesis of P2Y₂ receptor antagonists .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiazolidines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

Substitution: Derivatives with various functional groups replacing the chlorine atom.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Coupling: Complex organic molecules with extended carbon chains.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate, have shown significant antimicrobial properties. Research indicates that compounds with thiazole rings can inhibit the growth of various pathogens, making them suitable candidates for developing new antibiotics and antifungal agents.

Case Study : A study demonstrated that thiazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Thiazole derivatives are known for their ability to interact with biological targets involved in cancer progression.

Research Findings : In vitro studies indicated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting it may serve as a lead compound for further anticancer drug development .

Pesticidal and Fungicidal Properties

Due to its biological activity, this compound is being explored as a potential pesticide or fungicide. Its efficacy against plant pathogens could offer a sustainable solution for crop protection.

Research Insight : Preliminary studies have shown that this compound can effectively reduce fungal infections in crops, thus supporting agricultural productivity .

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate can be contextualized by comparing it to analogous thiazole and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues

Key Comparisons

- Heterocycle Core: The imidazole derivative () lacks the sulfur atom present in thiazoles, reducing electronegativity and altering binding interactions in biological targets. Partially saturated thiazoles (e.g., dihydro-thiazole in ) exhibit reduced aromaticity, affecting stability and reactivity compared to the fully unsaturated thiazole in the target compound .

- This contrasts with amino-substituted analogues (), which are more nucleophilic and prone to hydrogen bonding . Methyl vs. Ethyl Esters: Methyl esters (target compound, ) generally exhibit higher lipophilicity than ethyl esters (), influencing membrane permeability and bioavailability .

- Biological Activity: Chloro-substituted thiazoles (e.g., compound 7b in ) demonstrate notable anticancer activity (IC₅₀ = 1.61 µg/mL against HepG-2), suggesting the target compound’s chloro and methyl groups may synergize for similar efficacy . Amino-thiazole derivatives () are pivotal in antibiotic synthesis (e.g., cephalosporins), highlighting how substituent choice directs therapeutic application .

- Synthesis and Stability: The target compound’s synthesis likely parallels methods for Methyl 2-(2-amino-thiazol-4-yl)acetate (), which involves alkolysis under controlled pH. Crystal packing in amino-thiazole derivatives () is stabilized by N–H⋯O/N and π-π interactions, whereas the chloro and methyl groups in the target compound may favor hydrophobic interactions or halogen bonding .

Biological Activity

Methyl 2-(5-chloro-2-methylthiazol-4-YL)acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the chloro and methyl groups enhances its reactivity and potential biological efficacy. The compound can be synthesized through standard organic chemistry methods, often involving the reaction of thiazole derivatives with methyl acetate.

Biological Activities

1. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against a range of pathogens. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study showed that derivatives similar to this compound demonstrated moderate to excellent antimicrobial activity against various microbial strains, including both gram-positive and gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

2. Anticancer Activity

This compound has also been explored for its potential anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

A notable study reported that compounds containing thiazole moieties exhibited cytotoxic effects on several cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer), with IC50 values indicating effective concentrations for inducing cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The thiazole ring can modulate enzyme activities and receptor functions, impacting pathways related to oxidative stress and signal transduction .

Research suggests that the compound may exert its effects by:

- Inhibiting key enzymes involved in cancer cell metabolism.

- Inducing oxidative stress , leading to cellular apoptosis.

- Modulating gene expression related to survival and proliferation in cancer cells.

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:

- Anticancer Efficacy in Clinical Trials : A clinical trial involving thiazole derivatives demonstrated significant tumor reduction in patients with advanced colorectal cancer when administered in combination with standard chemotherapy .

- Antimicrobial Activity Against Resistant Strains : Another study highlighted the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. How can computational models (e.g., 3D-QSAR) predict the bioactivity of this compound, and what structural modifications enhance its pharmacological profile?

- Methodological Answer : Molecular docking and 3D-QSAR studies using software like Schrödinger Suite or AutoDock Vina can map interactions with target proteins (e.g., kinases). For instance, modifying the thiazole ring’s substituents (e.g., adding bicycloheptenyl groups) improves binding affinity and selectivity . Validate predictions with in vitro assays (e.g., cytotoxicity screening against cancer cell lines) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using controls like doxorubicin for cytotoxicity assays. Meta-analyses of IC₅₀ values and dose-response curves clarify structure-activity relationships (SAR) .

Q. How do steric and electronic effects of the 5-chloro-2-methylthiazole moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group activates the thiazole ring for nucleophilic substitution, while the methyl group introduces steric hindrance. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require tailored ligands (e.g., XPhos) to accommodate steric bulk. Monitor reaction progress via LC-MS .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Methodological Answer : Use fluorescence polarization assays to study protein-ligand interactions or CRISPR-Cas9 gene editing to knock out putative targets. For example, if the compound inhibits tubulin polymerization, confocal microscopy can visualize disrupted microtubule networks .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.